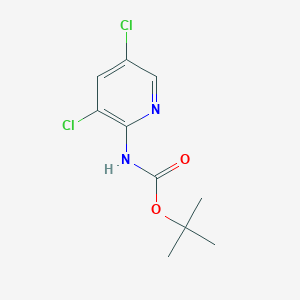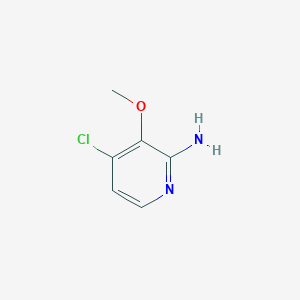![molecular formula C22H20N2O2S B2673131 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 946289-26-5](/img/structure/B2673131.png)
4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different substrates, such as sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is complex, with a thiophene ring attached to a quinoline ring via a carbonyl group . The molecule also contains a benzamide group attached to the quinoline ring .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For example, the Gewald reaction can produce aminothiophene derivatives, while the Paal–Knorr reaction can produce 1,4-dicarbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” would depend on its specific structure. Thiophene itself is a liquid at room temperature, with a density of 1.051 g/ml .Scientific Research Applications
a. Anti-Inflammatory Agents: Given the presence of a thiophene moiety, this compound could be investigated for its anti-inflammatory properties. Thiophenes have been associated with anti-inflammatory effects, and derivatives like 4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide might exhibit similar activity .
b. Voltage-Gated Sodium Channel Blockers: The compound’s structure suggests that it could interact with voltage-gated sodium channels. These channels play a crucial role in neuronal signaling, and modulating their activity can have therapeutic implications. Further studies are needed to explore this potential application.
c. Dental Anesthetics: Considering its structural resemblance to articaine (a dental anesthetic), this compound might be evaluated for its local anesthetic properties. Dental anesthetics are essential for pain management during dental procedures.
Rare and Unique Chemicals Collection
Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. While analytical data is not available, early discovery researchers can explore its properties and potential applications .
properties
IUPAC Name |
4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-6-8-16(9-7-15)21(25)23-18-10-11-19-17(14-18)4-2-12-24(19)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRZHBQZYNDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2673049.png)
![7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2673051.png)




methanone](/img/structure/B2673058.png)




![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)
